N-(4-氨基-2-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14F2N6O3S2 and its molecular weight is 488.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎特性
Jyothi 等人在一项研究中合成并评估了这种化合物的新的衍生物的抗炎活性 。具体来说,在苯并噻唑环的第六位具有甲氧基并连接有哌啶和吗啉部分的化合物显示出有希望的结果。化合物 8b 和 9b 对 COX-1 抑制表现出最高的 IC50 值(分别为 11.34 µM 和 11.21 µM),并具有优异的 COX-2 选择性指数 (SI)(分别为 103.09 和 101.90)。此外,它们还显示出对白蛋白变性的显着抑制作用。
抗增殖活性
另一项研究探索了相关苯并噻唑衍生物对人癌细胞系的抗增殖作用 。虽然没有针对我们的化合物,但它突出了细胞毒性的可能性,值得进一步研究。
抗菌活性
化合物 N-(4-(苯并[d]噻唑-2-基)苯基)-(1'-氨基脲)-2-氟-苯甲酰胺 (SC06) 对大肠杆菌和肺炎克雷伯菌表现出最大的抗菌活性。 肺炎克雷伯菌 。这表明类似的衍生物可能具有抗微生物应用。
作用机制
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in inflammation and associated symptoms .
属性
CAS 编号 |
872608-48-5 |
---|---|
分子式 |
C20H14F2N6O3S2 |
分子量 |
488.49 |
IUPAC 名称 |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChI 键 |
VZAGUWDTNWLXIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。